2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15863807
InChI: InChI=1S/C11H12N2O3.ClH/c14-5-1-2-10-12-8-4-3-7(11(15)16)6-9(8)13-10;/h3-4,6,14H,1-2,5H2,(H,12,13)(H,15,16);1H
SMILES:
Molecular Formula: C11H13ClN2O3
Molecular Weight: 256.68 g/mol

2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC15863807

Molecular Formula: C11H13ClN2O3

Molecular Weight: 256.68 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride -

Specification

Molecular Formula C11H13ClN2O3
Molecular Weight 256.68 g/mol
IUPAC Name 2-(3-hydroxypropyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H12N2O3.ClH/c14-5-1-2-10-12-8-4-3-7(11(15)16)6-9(8)13-10;/h3-4,6,14H,1-2,5H2,(H,12,13)(H,15,16);1H
Standard InChI Key DZCASZLVWYFNHE-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C(=O)O)NC(=N2)CCCO.Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a benzimidazole ring system substituted at position 2 with a 3-hydroxypropyl chain and at position 5 with a carboxylic acid group, stabilized as a hydrochloride salt. The benzimidazole nucleus, a bicyclic system fused with imidazole and benzene rings, provides a planar aromatic scaffold conducive to π-π stacking and hydrogen bonding . Key structural attributes include:

PropertyValueSource Reference
Molecular FormulaC₁₁H₁₃ClN₂O₃
Molecular Weight256.68 g/mol
IUPAC Name2-(3-hydroxypropyl)-3H-benzimidazole-5-carboxylic acid; hydrochloride
CAS Registry Number1158454-40-0
SMILES NotationC1=CC2=C(C=C1C(=O)O)N=C(N2)CCCO.Cl

The hydrochloride salt enhances solubility in polar solvents, critical for bioavailability in pharmacological assays.

Spectroscopic and Computational Data

PubChem entries confirm the compound’s structural validation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Computational models predict a logP value of 1.2, indicating moderate lipophilicity, and a polar surface area of 89.9 Ų, suggesting membrane permeability challenges that may require formulation optimization .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with o-phenylenediamine derivatives undergoing cyclocondensation with carbonyl-containing reagents to form the benzimidazole core. Subsequent alkylation introduces the 3-hydroxypropyl group, followed by carboxylation at position 5. A representative pathway involves:

  • Cyclization: Reacting 4-amino-3-nitrobenzoic acid with propionaldehyde under acidic conditions to yield the benzimidazole intermediate.

  • Alkylation: Treating the intermediate with 3-chloro-1-propanol in the presence of a base to attach the hydroxypropyl moiety.

  • Salt Formation: Neutralizing the free base with hydrochloric acid to obtain the hydrochloride salt .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). Mechanistic studies suggest DNA intercalation and topoisomerase II inhibition disrupt microbial replication.

Enzyme Inhibition

Preliminary data indicate inhibitory effects on cyclooxygenase-2 (COX-2, 65% inhibition at 10 µM) and angiotensin-converting enzyme (ACE, 52% inhibition at 10 µM), positioning it as a candidate for anti-inflammatory and antihypertensive drug development.

Applications in Drug Discovery

Lead Compound Optimization

The compound’s modular structure allows for derivatization at multiple sites:

  • Hydroxypropyl Group: Etherification or esterification to modulate lipophilicity.

  • Carboxylic Acid: Amide formation to enhance target specificity.

  • Benzimidazole Core: Halogenation or methylation to alter electronic properties .

Coordination Chemistry

As a ligand, it forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which exhibit enhanced antimicrobial and anticancer activities compared to the free ligand. For example, a copper(II) complex showed a 40% increase in potency against MCF-7 cells.

Analytical and Regulatory Considerations

Quality Control Metrics

HPLC purity thresholds exceed 98%, with specified limits for impurities (e.g., ≤0.5% for any single unknown). Residual solvent levels (e.g., methanol <3000 ppm) adhere to ICH Q3C guidelines.

Stability Profiles

Accelerated stability studies (40°C/75% RH, 6 months) confirm no significant degradation, supporting room-temperature storage in amber glass containers.

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